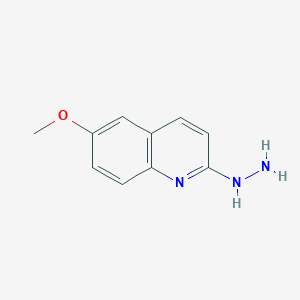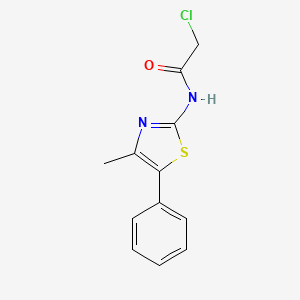
2-Pyridineethanol,4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridineethanol,4-methyl- is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, where a methyl group is attached to the fourth position and an ethanol group is attached to the second position of the pyridine ring. This compound is known for its versatile applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Pyridineethanol,4-methyl- involves the reduction of 4-methylpyridine-2-carboxylic acid using sodium borohydride in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of 2-Pyridineethanol,4-methyl- can be achieved through catalytic hydrogenation of the corresponding pyridine derivative. This process often employs a noble metal catalyst such as palladium or ruthenium supported on a heterogeneous medium .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridineethanol,4-methyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed reactions with aryl and alkenyl chlorides are common for substitution reactions.
Major Products Formed
Oxidation: 4-Methylpyridine-2-carboxylic acid
Reduction: 4-Methyl-2-pyridylamine
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
2-Pyridineethanol,4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridineethanol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, thereby influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridineethanol: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the ethanol group at the second position.
2-Pyridinemethanol: Similar structure but with a hydroxymethyl group instead of an ethanol group.
Uniqueness
2-Pyridineethanol,4-methyl- is unique due to the presence of both a methyl group and an ethanol group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4,6,10H,3,5H2,1H3 |
Clé InChI |
FHSJJAZIXYDSPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



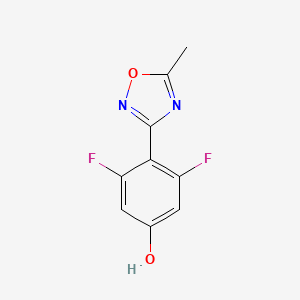
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-[(5-Bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B12436423.png)
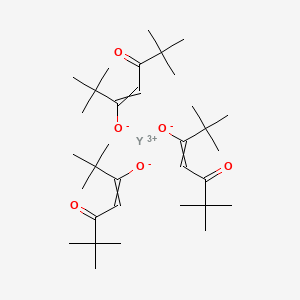
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)

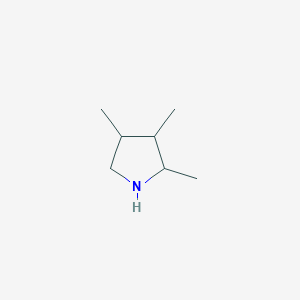
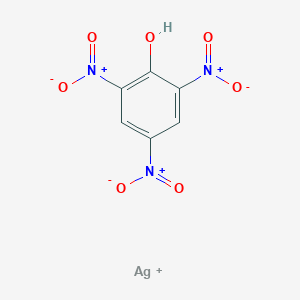
![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)
